

Application Notes and Protocols for BZiPAR in Cell Culture

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BZiPAR

Cat. No.: B12391866

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Introduction

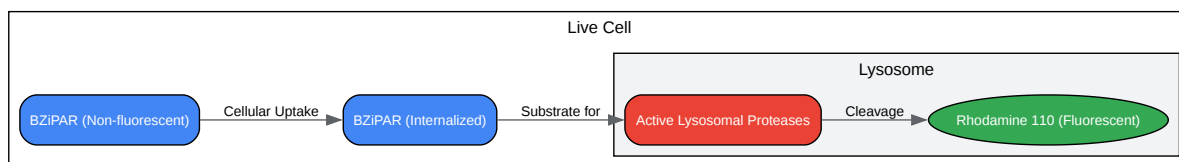
BZiPAR (Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride) is a fluorogenic substrate designed for the detection of protease activity, particularly trypsin and lysosomal proteases, within living cells.^[1] This compound consists of a core rhodamine 110 molecule that is rendered non-fluorescent by the presence of two peptide side chains. Upon cleavage of these peptide chains by active proteases, the highly fluorescent rhodamine 110 is released. This event leads to a significant increase in fluorescence, which can be quantitatively measured to assess protease activity. Its ability to penetrate live cells makes it a valuable tool for studying cellular processes involving proteases, such as lysosomal function and general proteolytic activity.

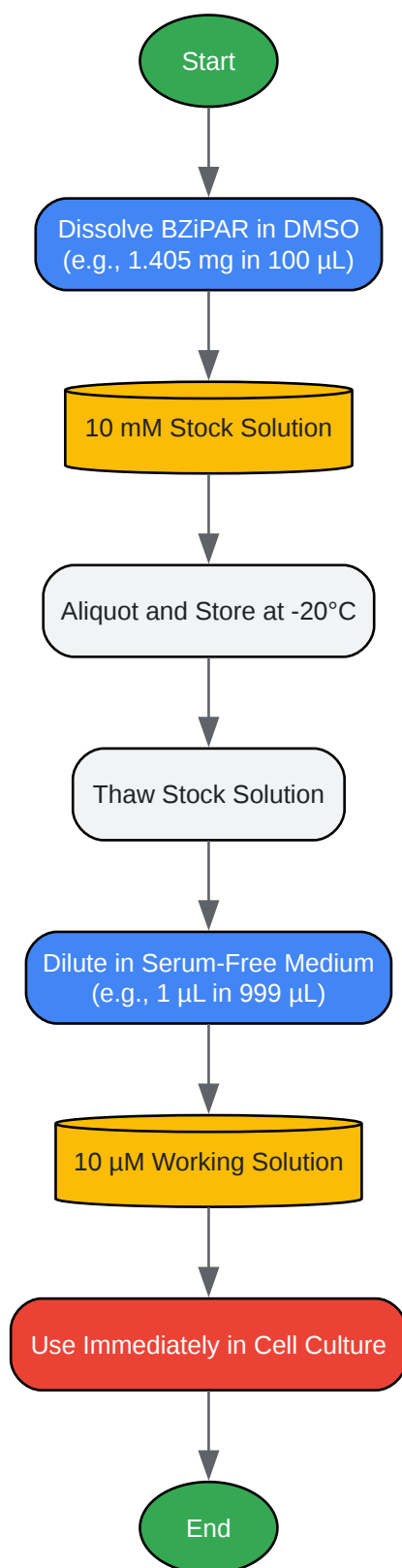
Product Information

Property	Value	Reference
Full Chemical Name	Rhodamine 110, bis-(N-CBZ-L-isoleucyl-L-prolyl-L-arginine amide), dihydrochloride	[1]
Molecular Weight	1404.5 g/mol	[1]
Appearance	Off-white to pink solid	[1]
Solubility	Soluble in DMSO	[1]
Excitation/Emission (of end product)	~496 nm / ~520 nm	
Storage	Store at 4°C, protect from light	

Signaling Pathway and Mechanism of Action

BZiPAR's mechanism of action is based on substrate cleavage rather than interaction with a specific signaling pathway. Inside the cell, **BZiPAR** is internalized and can be targeted by proteases within various compartments, with a notable accumulation in lysosomes. Lysosomal proteases, such as cathepsins, cleave the peptide side chains of **BZiPAR**. This enzymatic activity releases the rhodamine 110 fluorophore, causing it to fluoresce upon excitation. The intensity of the fluorescence is directly proportional to the level of protease activity.





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References

- 1. Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com